1,2,3-Trimethyl-5-nitrobenzene
Overview
Description
1,2,3-Trimethyl-5-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Complex Formation
- 1,2,3-Trimethyl-5-nitrobenzene has been studied in various chemical reactions, including its reduction with zinc and calcium chloride, leading to the formation of compounds like hexamethoxyazoxybenzene and a complex C18H22N4O12Zn, a stable complex of the dimer of 1,2,3-trimethoxy-5-nitrosobenzene and zinc nitrite (Bolker & Kung, 1969).
Catalytic Properties
- Studies have shown that this compound reacts in sulfuric acid under specific conditions, showing properties consistent with an electron-transfer mechanism for NO+-catalysis (Main, Moodie & Schofield, 1982).
Mechanism of Rearrangement in Chemical Reactions
- Research on the rearrangement of aromatic nitro compounds, including 1,2,4-Trimethyl-3-nitrobenzene, sheds light on the reaction mechanisms and the influence of various factors like temperature and acidity (Bullen, Ridd & Sabek, 1953).
Environmental Applications
- The degradation of nitrobenzene, a related compound to this compound, in synthetic wastewater using zerovalent iron illustrates the potential environmental applications of these compounds (Mantha, Taylor, Biswas & Bewtra, 2001).
Adsorption and Environmental Cleanup
- Enhanced adsorption of nitrobenzene by surface silylated MCM-41 points towards the potential of using derivatives of this compound in environmental cleanup processes (Qin & Xu, 2016).
Molecular Structure and Crystallography
- Studies on the structures of methoxybenzenes, including 1,2,3-trimethoxy-5-nitrobenzene, provide insights into the molecular structure and hydrogen-bonding patterns of these compounds (Fun, Chinnakali, Sivakumar, Sam & How, 1997).
Synthesis and Potential in Cancer Research
- The synthesis of derivatives like (Z)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene, a key intermediate in preparing anticancer agents, highlights the potential of this compound in medicinal chemistry (Gerova et al., 2016).
Electrochemical Applications
- Studies on the electrochemical reduction of nitrobenzene at carbon nanotube electrodes suggest potential applications of this compound in electrochemical sensors and environmental remediation (Li, Cao, Liu & Zhang, 2007).
Properties
IUPAC Name |
1,2,3-trimethyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGEKZOSQKTBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309015 | |
Record name | 1,2,3-trimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-95-6 | |
Record name | 52414-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-trimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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